

Z-VDVAD-FMK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-VDVA-(DL-Asp)-FMK

Cat. No.: B6303562

[Get Quote](#)

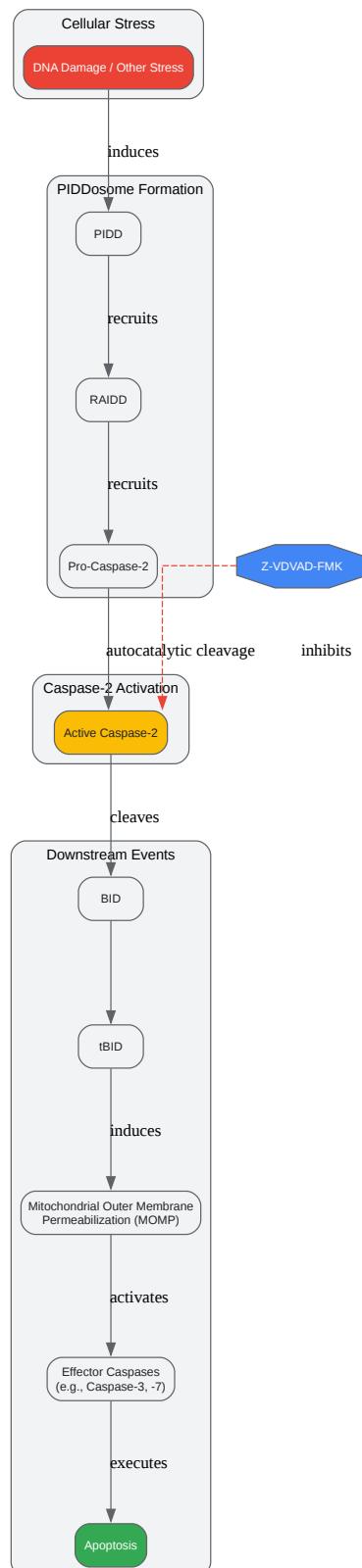
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-2 inhibitor, Z-VDVAD-FMK (Benzylloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone), for research applications. This document details its mechanism of action, selectivity, and practical applications, and provides detailed experimental protocols for its use in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-2.^[1] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of the caspase.^[2] The benzylloxycarbonyl (Z) group enhances the cell permeability of the compound, allowing it to effectively target intracellular caspases.^[2]

While Z-VDVAD-FMK is primarily recognized as a caspase-2 inhibitor, it is important for researchers to be aware of its potential cross-reactivity with other caspases. Notably, studies have shown that Z-VDVAD-FMK can also inhibit caspase-3 and caspase-7.^[1] This contrasts with the broader activity of the well-known pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.^[3]


Data Presentation: Inhibitor Specificity

A complete quantitative profile of Z-VDVAD-FMK's inhibitory activity across all caspases is not readily available in the public domain. The following table summarizes the known targets of Z-VDVAD-FMK and provides a comparison with the pan-caspase inhibitor Z-VAD-FMK for which more extensive data exists. Researchers should empirically determine the optimal concentration and specificity of Z-VDVAD-FMK for their particular experimental system.

Inhibitor	Primary Target	Other Known Targets	General Activity Profile
Z-VDVAD-FMK	Caspase-2	Caspase-3, Caspase-7 ^[1]	A specific inhibitor of caspase-2 with known cross-reactivity. ^{[1][4]}
Z-VAD-FMK	Multiple Caspases	Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10 ^[3]	A broad-spectrum or pan-caspase inhibitor. ^[3]

Signaling Pathways

Z-VDVAD-FMK is a valuable tool for dissecting the roles of caspase-2 in cellular signaling pathways, particularly in the context of apoptosis. Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage.^[2] One of the key activation platforms for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2.^[5] Upon activation, caspase-2 can cleave and activate downstream effector caspases, as well as other substrates like BID (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the amplification of the apoptotic signal.^[2]

[Click to download full resolution via product page](#)

Caption: Caspase-2 signaling pathway and the inhibitory action of Z-VDVAD-FMK.

Experimental Protocols

Preparation of Z-VDVAD-FMK Stock Solution

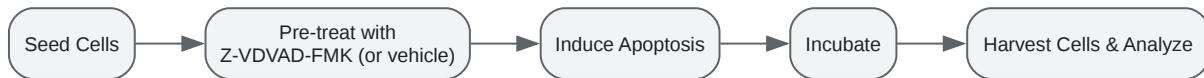
Materials:

- Z-VDVAD-FMK powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Allow the Z-VDVAD-FMK powder to equilibrate to room temperature before opening the vial.
- Prepare a stock solution of 10-20 mM by dissolving the Z-VDVAD-FMK powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (Molecular Weight: ~695.7 g/mol), add approximately 144 μ L of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Inhibition of Caspase-2 in Cell Culture


Materials:

- Cells of interest cultured in appropriate media
- Z-VDVAD-FMK stock solution (10-20 mM in DMSO)
- Apoptosis-inducing agent (e.g., etoposide, staurosporine)
- Phosphate-buffered saline (PBS)

- Cell culture plates and incubator

Procedure:

- Seed the cells at an appropriate density in a cell culture plate and allow them to adhere or reach the desired confluence.
- Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration ranges from 2 μ M to 100 μ M.^[4] The optimal concentration should be determined empirically for each cell line and experimental condition.
- Pre-treat the cells with the Z-VDVAD-FMK-containing medium for 1-2 hours in a cell culture incubator. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
- Induce apoptosis by adding the chosen stimulus to the cell culture medium.
- Incubate the cells for the desired time period to allow for apoptosis induction.
- Harvest the cells for downstream analysis (e.g., caspase activity assay, Western blotting, flow cytometry).

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using Z-VDVAD-FMK in cell culture.

Fluorometric Caspase-2 Activity Assay

This protocol is adapted from commercially available caspase-2 activity assay kits.

Materials:

- Cell lysate from control and Z-VDVAD-FMK-treated cells

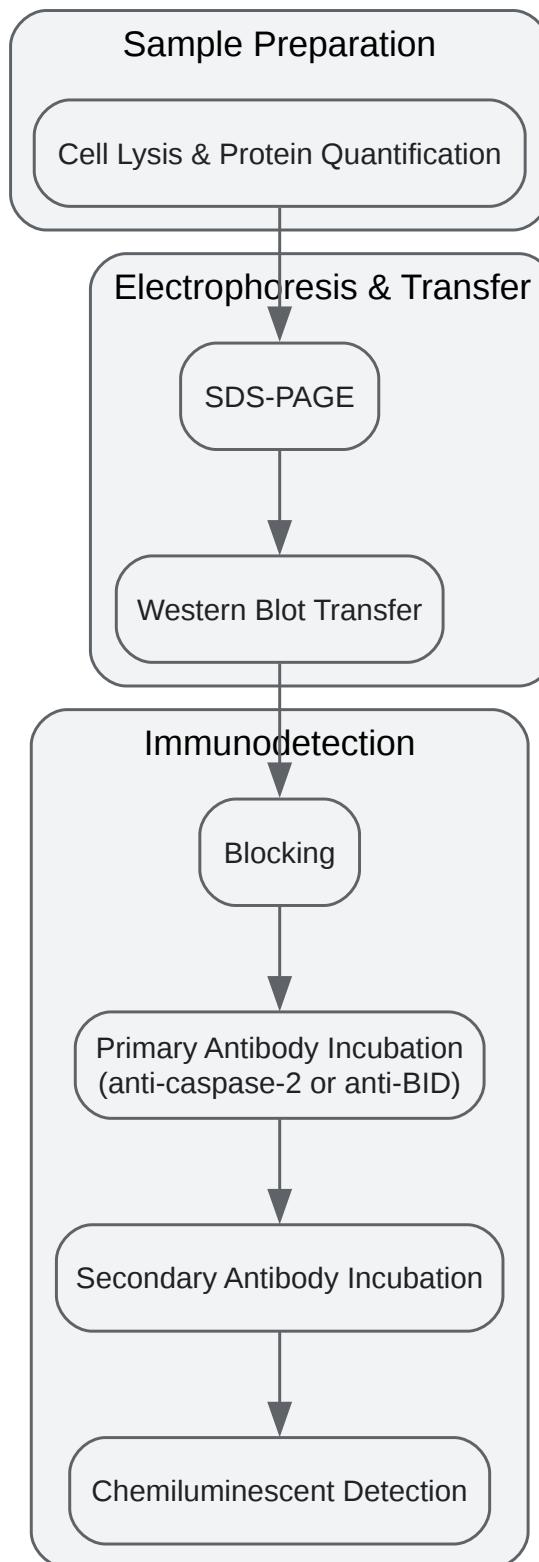
- Caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)
- Assay buffer (typically provided in commercial kits)
- 96-well microplate (black for fluorescent assays)
- Fluorometric microplate reader

Procedure:

- Prepare cell lysates from both control and Z-VDVAD-FMK-treated cells according to the manufacturer's protocol of the chosen lysis buffer.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
- Add assay buffer to each well to a final volume of 50 µL.
- Add 5 µL of the caspase-2 substrate (e.g., 1 mM Ac-VDVAD-AFC) to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
- Compare the fluorescence intensity of the Z-VDVAD-FMK-treated samples to the control samples to determine the extent of caspase-2 inhibition.

Western Blot Analysis of Caspase-2 Activation and BID Cleavage

Materials:


- Cell lysates from control and Z-VDVAD-FMK-treated cells
- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against pro-caspase-2, cleaved caspase-2, and BID
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine protein concentrations as described in the previous protocol.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pro-caspase-2, cleaved caspase-2, or BID overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to assess the effect of Z-VDVAD-FMK on caspase-2 activation (disappearance of pro-caspase-2 and appearance of cleaved fragments) and BID cleavage

(disappearance of full-length BID).

[Click to download full resolution via product page](#)

Caption: Western blot workflow to assess Z-VDVAD-FMK's effect on caspase-2 and BID.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invitrogen.com [invitrogen.com]
- 5. creative-enzymes.com [creative-enzymes.com]
- To cite this document: BenchChem. [Z-VDVAD-FMK: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6303562#z-vdvad-fmk-derivative-for-research-use\]](https://www.benchchem.com/product/b6303562#z-vdvad-fmk-derivative-for-research-use)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com